Cas no 532969-55-4 (N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide)
![N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide structure](https://www.kuujia.com/scimg/cas/532969-55-4x500.png)
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Benzamide, N-[2-[3-[[(2-chloro-6-fluorophenyl)methyl]thio]-1H-indol-1-yl]ethyl]-
- F0554-0011
- 532969-55-4
- Oprea1_670114
- N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
- N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- AKOS024582798
-
- Inchi: 1S/C24H20ClFN2OS/c25-20-10-6-11-21(26)19(20)16-30-23-15-28(22-12-5-4-9-18(22)23)14-13-27-24(29)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,27,29)
- InChI Key: HUUGUWJMFMCKNU-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC2=C(F)C=CC=C2Cl)=C1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 438.0968903g/mol
- Monoisotopic Mass: 438.0968903g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 561
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 664.0±55.0 °C(Predicted)
- pka: 14.54±0.46(Predicted)
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0554-0011-4mg |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-5mg |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-10mg |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-50mg |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-20mg |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-30mg |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-10μmol |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-20μmol |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-2mg |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0554-0011-15mg |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532969-55-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Related Literature
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
Additional information on N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide: A Comprehensive Overview
The compound CAS No 532969-55-4, also known as N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of this compound is characterized by a benzamide group attached to an indole ring system. The indole moiety is further substituted with a sulfanyl group linked to a 2-chloro-6-fluorophenyl group. This intricate arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of the benzamide group, in particular, is known to enhance bioavailability and stability, making it a favorable candidate for drug development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step strategies. Researchers have employed various coupling reactions and protecting group chemistries to achieve high yields and purity. These methods have been optimized based on the principles of green chemistry, ensuring minimal environmental impact while maintaining scalability for potential large-scale production.
From a biological standpoint, this compound has demonstrated remarkable activity in preclinical studies. It has shown potent inhibitory effects against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies have indicated its ability to modulate cellular signaling pathways associated with neurodegenerative diseases, further underscoring its therapeutic potential.
The application of computational chemistry tools has played a pivotal role in understanding the molecular mechanisms underlying its biological activity. Molecular docking studies have revealed that the compound exhibits strong binding affinity to specific protein targets, which is critical for its pharmacological effects. Furthermore, pharmacokinetic modeling has provided insights into its absorption, distribution, metabolism, and excretion profiles, which are essential for drug design and optimization.
Looking ahead, the development of this compound holds immense promise for addressing unmet medical needs. Its unique combination of chemical stability and biological activity positions it as a strong candidate for further clinical exploration. Ongoing research is focused on refining its pharmacokinetic properties and evaluating its safety profile in preclinical models.
In conclusion, CAS No 532969-55-4 represents a significant advancement in the field of medicinal chemistry. Its innovative structure, coupled with cutting-edge synthetic methodologies and promising biological activity, makes it a compelling subject for continued research and development.
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